

# Notoginsenoside T5: A Literature Review and Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



A comprehensive overview for researchers, scientists, and drug development professionals.

# **Executive Summary**

**Notoginsenoside T5** is a dammarane-type saponin isolated from the roots and rhizomes of Panax notoginseng[1][2]. While its existence is documented, a comprehensive body of research detailing its specific pharmacological activities, mechanisms of action, and quantitative data remains notably limited. This guide addresses this gap by providing the available information on **Notoginsenoside T5** and presenting a detailed review of the closely related and extensively studied compound, Notoginsenoside R1, as a proxy to infer potential biological activities and guide future research. This in-depth analysis of Notoginsenoside R1 includes quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

## **Notoginsenoside T5: Current State of Knowledge**

**Notoginsenoside T5** is identified as a dammarane glycoside, a class of triterpenoid saponins characteristic of the Panax genus[1]. It is obtained through methods such as the acidic deglycosylation of saponins from the roots of P. notoginseng[1]. Its chemical structure has been elucidated using various spectroscopic methods[3].

Despite its isolation and structural characterization, there is a significant lack of published studies on the specific biological effects of **Notoginsenoside T5**. Therefore, to provide a valuable resource for researchers in this field, the following sections will focus on



Notoginsenoside R1, a major bioactive component of P. notoginseng that has been the subject of numerous pharmacological studies. The insights gained from Notoginsenoside R1 can serve as a foundation for hypothesizing and investigating the potential therapeutic applications of **Notoginsenoside T5** and other related notoginsenosides.

# Notoginsenoside R1: A Comprehensive Technical Review

Notoginsenoside R1 (NG-R1) is one of the most abundant and well-researched saponins from P. notoginseng. It has demonstrated a wide range of pharmacological activities, including cardiovascular protection, neuroprotection, anti-inflammatory effects, and promotion of tissue repair.

## **Quantitative Pharmacological Data**

The following tables summarize key quantitative data from various in vitro and in vivo studies on Notoginsenoside R1.

Table 1: In Vitro Bioactivity of Notoginsenoside R1



| Cell Line                                            | Assay                                           | Endpoint                            | Concentrati<br>on/Dose | Result                                                             | Reference |
|------------------------------------------------------|-------------------------------------------------|-------------------------------------|------------------------|--------------------------------------------------------------------|-----------|
| Human Aortic<br>Smooth<br>Muscle Cells<br>(HASMCs)   | TNF-α-<br>induced PAI-<br>1 production          | PAI-1 mRNA<br>and protein<br>levels | Dose-<br>dependent     | Significant<br>decrease                                            | [4]       |
| AC16 human<br>cardiomyocyt<br>e cells                | LPS-induced inflammation                        | TNF-α, IL-6, IL-1β expression       | 50, 100<br>μg/mL       | Significant<br>decrease                                            | [5]       |
| Pre-<br>osteoblast<br>cell line<br>(MC3T3-E1)        | Cell<br>proliferation<br>and<br>differentiation | Cell viability, ALP activity        | 50 μg/mL               | Peak<br>proliferation<br>and ALP<br>activity                       | [6]       |
| Pre-<br>osteoblast<br>cell line<br>(MC3T3-E1)        | Mineralization                                  | Calcium<br>deposition               | 1000 μg/mL             | 4.3-fold<br>increase (day<br>21), 5.9-fold<br>increase (day<br>28) | [6]       |
| NCM460<br>human<br>intestinal<br>epithelial<br>cells | Wound<br>healing                                | Cell migration                      | 100 μΜ                 | Promoted<br>wound<br>healing                                       | [7]       |
| 3D intestinal organoid model                         | Stem cell<br>activity                           | Lgr5+ cells<br>and budding<br>rates | 100 μΜ                 | Increased                                                          | [7]       |

Table 2: In Vivo Pharmacokinetic Parameters of Notoginsenoside R1 and other Saponins from P. notoginseng



| Adminis<br>tration<br>Route       | Species       | Dose                   | Cmax                                | Tmax    | AUC              | Absolut<br>e<br>Bioavail<br>ability | Referen<br>ce |
|-----------------------------------|---------------|------------------------|-------------------------------------|---------|------------------|-------------------------------------|---------------|
| Oral<br>(Normal<br>Tablet)        | Beagle<br>Dog | 90 mg/kg<br>(PNS)      | Not<br>specified<br>for R1<br>alone | ~4 h    | ~150<br>μg·h/L   | -                                   | [8]           |
| Oral (Bio-<br>adhesive<br>Tablet) | Beagle<br>Dog | 90 mg/kg<br>(PNS)      | Not<br>specified<br>for R1<br>alone | ~8 h    | ~300<br>μg·h/L   | -                                   | [8]           |
| Oral                              | Rat           | 300<br>mg/kg<br>(TPNS) | 160.7<br>μg/L                       | 0.5 h   | 344.9<br>μg·h/L  | 9.29%                               | [9]           |
| Intraveno<br>us                   | Rat           | 10 mg/kg<br>(TPNS)     | 1341.6<br>μg/L                      | 0.083 h | 3711.6<br>μg·h/L | -                                   | [9]           |

PNS: Panax notoginseng saponins; TPNS: Total Panax notoginsenoside

## **Key Experimental Protocols**

This section details the methodologies used in significant studies on Notoginsenoside R1.

#### 2.2.1. Inhibition of TNF-α-induced PAI-1 Production in HASMCs

- Cell Culture: Human aortic smooth muscle cells (HASMCs) were cultured in DMEM supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 μg/mL streptomycin.
- Treatment: Cells were pre-treated with various concentrations of Notoginsenoside R1 for 2 hours, followed by stimulation with 10 ng/mL TNF- $\alpha$  for 24 hours.
- Analysis: PAI-1 mRNA levels were determined by RT-PCR. PAI-1 protein levels in the cell culture supernatant were measured by ELISA. Activation of ERK and PKB signaling



pathways was assessed by Western blot analysis of phosphorylated proteins.[4]

#### 2.2.2. Alleviation of Sepsis-Induced Myocardial Injury in Mice

- Animal Model: Male C57BL/6 mice were used. Sepsis was induced by cecal ligation and puncture (CLP).
- Treatment: Mice were injected intraperitoneally with 25 mg/kg Notoginsenoside R1 once a day for 5 days prior to CLP surgery.
- Analysis: Survival rates were monitored. Myocardial injury was assessed by measuring serum levels of creatine kinase-MB (CK-MB) and cardiac troponin T (cTnT) using ELISA kits. Expression of inflammatory cytokines in cardiac tissue was measured by qRT-PCR and ELISA.[5]

#### 2.2.3. Promotion of Osteoblastogenesis in MC3T3-E1 Cells

- Cell Culture: MC3T3-E1 pre-osteoblast cells were cultured in  $\alpha$ -MEM supplemented with 10% FBS and antibiotics.
- Treatment: Cells were treated with Notoginsenoside R1 at concentrations ranging from 1 to 1000 μg/mL for various time points.
- Analysis:
  - Cell Viability: Assessed using the CCK-8 assay.
  - Alkaline Phosphatase (ALP) Activity: Measured using an ALP activity kit.
  - Osteocalcin (OCN) Secretion: Quantified by ELISA.
  - Mineralization: Visualized and quantified by Alizarin Red S staining.
  - Gene Expression: mRNA levels of osteoblastogenic markers (Collagen Iα, Runx2, ALP,
     OCN) were determined by qRT-PCR.[6]

## Signaling Pathways Modulated by Notoginsenoside R1



Notoginsenoside R1 exerts its diverse pharmacological effects by modulating multiple signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the key pathways involved.

#### 2.3.1. Anti-inflammatory and Cardioprotective Signaling

Notoginsenoside R1 has been shown to mitigate inflammatory responses and protect cardiovascular cells by inhibiting pro-inflammatory pathways and activating protective ones.



Click to download full resolution via product page

Fig. 1: Anti-inflammatory and cytoprotective pathways of Notoginsenoside R1.

### 2.3.2. Pro-angiogenic and Tissue Repair Signaling



Notoginsenoside R1 can promote the formation of new blood vessels and facilitate tissue repair, which is crucial in wound healing and recovery from ischemic events.



Click to download full resolution via product page

Fig. 2: Pro-angiogenic and tissue repair pathways of Notoginsenoside R1.

### **Discussion and Future Directions**

The available literature strongly supports the therapeutic potential of Notoginsenoside R1 across a spectrum of diseases, driven by its modulation of fundamental cellular processes like inflammation, apoptosis, and angiogenesis. However, the low oral bioavailability of notoginsenosides, including R1, presents a significant hurdle for clinical translation[9]. Research into novel drug delivery systems, such as bio-adhesive tablets, is a promising avenue to overcome this limitation[8].

For **Notoginsenoside T5**, the path forward is clear. Foundational research is urgently needed to characterize its pharmacological profile. In vitro screening across various cell lines could



identify its primary biological activities. Subsequent mechanistic studies could then elucidate the signaling pathways involved, drawing parallels from the extensive research on Notoginsenoside R1. Head-to-head comparative studies between **Notoginsenoside T5** and other major notoginsenosides would be invaluable in understanding its unique therapeutic potential.

## Conclusion

While specific data on **Notoginsenoside T5** is currently sparse, the comprehensive analysis of its close structural analog, Notoginsenoside R1, provides a robust framework for future research. The multifaceted pharmacological activities of Notoginsenoside R1, supported by a growing body of quantitative data and mechanistic insights, underscore the therapeutic promise of the notoginsenoside family. This guide serves as a foundational resource to stimulate and direct future investigations into the specific properties and potential clinical applications of **Notoginsenoside T5**.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. A narrative review of Panax notoginseng: Unique saponins and their pharmacological activities PMC [pmc.ncbi.nlm.nih.gov]
- 3. Notoginsenoside T5 | CAS:769932-34-5 | Manufacturer ChemFaces [chemfaces.com]
- 4. Notoginsenoside R1 from Panax notoginseng inhibits TNF-alpha-induced PAI-1 production in human aortic smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploring the molecular mechanism of notoginsenoside R1 in sepsis-induced cardiomyopathy based on network pharmacology and experiments validation PMC [pmc.ncbi.nlm.nih.gov]
- 6. Notoginsenoside R1 significantly promotes in vitro osteoblastogenesis PubMed [pubmed.ncbi.nlm.nih.gov]



- 7. Notoginsenoside R1 promotes Lgr5+ stem cell and epithelium renovation in colitis mice via activating Wnt/β-Catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacokinetic and absolute bioavailability study of total panax notoginsenoside, a typical multiple constituent traditional chinese medicine (TCM) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Notoginsenoside T5: A Literature Review and Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12107782#notoginsenoside-t5-literature-review]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com